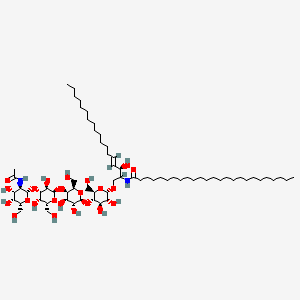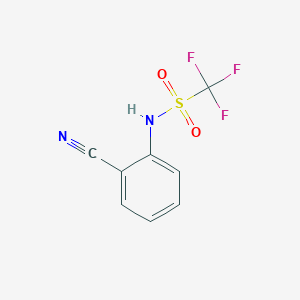
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a trifluoromethanesulfonamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-cyanophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Condensation Reactions: The cyanophenyl group can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, sulfonamides, and imines, which have significant applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can also participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
N-(2-Cyanophenyl)benzimidoyl isothiocyanate: Contains an isothiocyanate group, making it more reactive in certain cycloaddition reactions.
2-(2-Cyanophenyl)-N-phenylacetamide: Features an acetamide group, which alters its reactivity and applications.
Uniqueness
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts high stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are essential for the development of effective and durable products.
Propiedades
Fórmula molecular |
C8H5F3N2O2S |
|---|---|
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-4-2-1-3-6(7)5-12/h1-4,13H |
Clave InChI |
OVRHHGRYPPQJQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


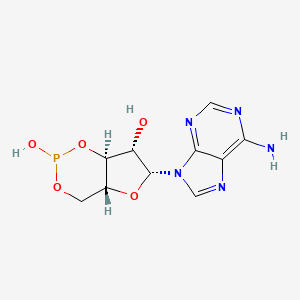
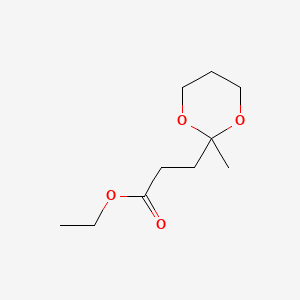
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
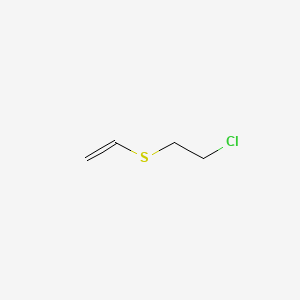


![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
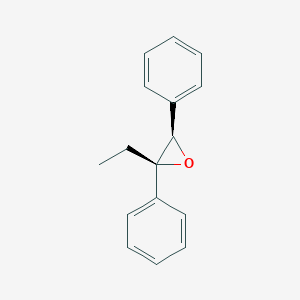


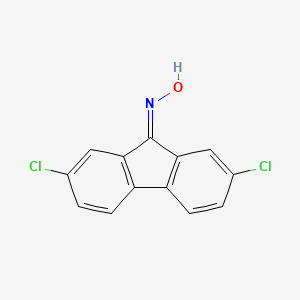
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

